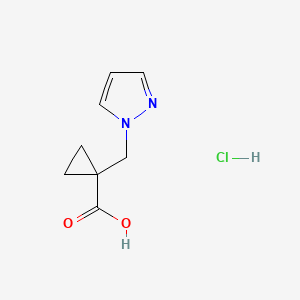

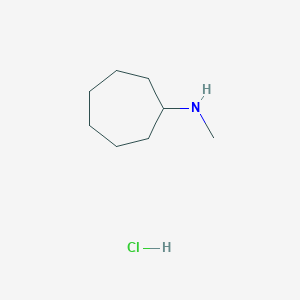

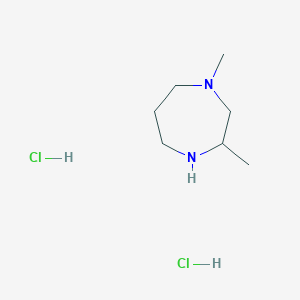

![molecular formula C6H12ClN3O B3094238 [(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride CAS No. 1255718-21-8](/img/structure/B3094238.png)

[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride

Overview

Description

The compound “[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied . The compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide gave good results, similar to the drug fluoxetine .Scientific Research Applications

Metabolism and Bioprocessing

[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride and its related compounds have been studied for their metabolism and bioprocessing. For example, BMS-645737, a compound with a similar oxadiazole structure, was researched for its metabolic pathways involving oxidation and conjugation reactions. This study utilized liquid chromatography/tandem mass spectrometry and NMR to investigate these metabolic pathways in various animal models, including monkeys, dogs, mice, and rats (Johnson et al., 2008).

Antimicrobial and Antioxidant Activities

Compounds with a 1,3,4-oxadiazol-2-amine structure have shown promising antimicrobial and antioxidant activities. A series of derivatives were synthesized and evaluated for their activities against various bacterial and fungal strains. Some of these compounds displayed significant antibacterial and antifungal properties, as well as radical scavenging and ferric ion reduction capabilities (Saundane et al., 2013).

Energetic Materials and Insensitive Munitions

Oxadiazole derivatives have also been explored in the field of energetic materials. For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized and characterized for its potential as an insensitive energetic material. This research involved synthesizing N-trinitroethylamino derivatives and energetic salts based on the oxadiazole structure, assessing their thermal stability, and evaluating their insensitivity towards impact and friction (Yu et al., 2017).

Anticancer Potential

Several oxadiazole analogs have been synthesized and tested for their anticancer properties. For example, N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives were evaluated against various human cancer cell lines, including leukemia, lung cancer, and breast cancer. Some of these compounds showed high selectivity and significant growth inhibition in cancer cell lines (Ahsan & Shastri, 2015).

Mechanism of Action

Target of Action

Similar compounds have shown antifungal activities againstColletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani .

Mode of Action

It is known that similar compounds interact with their targets to exert their effects .

Biochemical Pathways

Similar compounds have been synthesized from aryl hydrazides .

Pharmacokinetics

Similar compounds have been found to have a positive oral bioavailability .

Result of Action

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name |

(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-4(2)6-8-5(3-7)10-9-6;/h4H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDXKDBBCZKHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

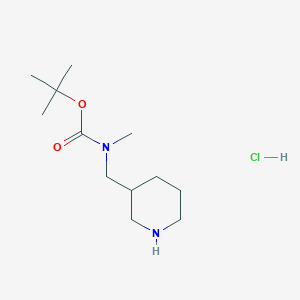

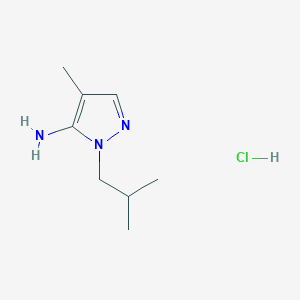

![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)

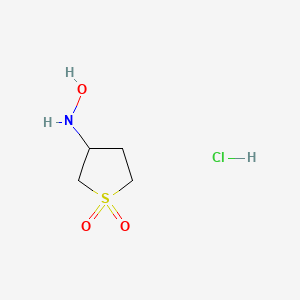

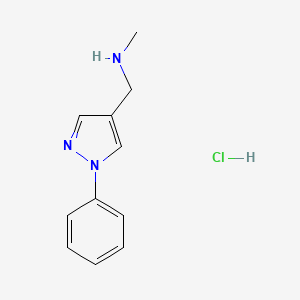

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

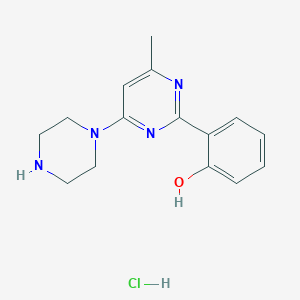

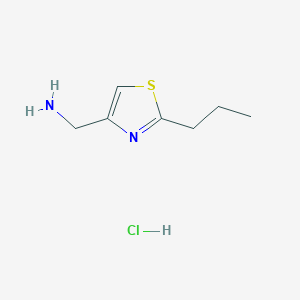

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)